molecular formula C22H24F2N2O5 B8079554 N-Nitroso Nebivolol

N-Nitroso Nebivolol

Cat. No. B8079554
M. Wt: 434.4 g/mol
InChI Key: TXDRIMZKXCWKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso Nebivolol is a useful research compound. Its molecular formula is C22H24F2N2O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Nitroso Nebivolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso Nebivolol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vasorelaxant Activity : Nebivolol induces vasorelaxation through activation of inositol phosphate metabolism and stimulation of constitutive nitric-oxide synthase (cNOS) activity in endothelial cells. This effect contributes to its utility in treating conditions like hypertension and heart failure (Parenti et al., 2000).

  • Pharmacokinetics in Metabolism : The drug is metabolized into active hydroxy-moieties by polymorphic CYP2D6 and is also directly glucuronidated to active metabolites, affecting its efficacy in treating cardiovascular conditions (Shaw et al., 2005).

  • Effect on Renal Impairment : The pharmacokinetic disposition of Nebivolol is influenced by varying degrees of renal impairment, highlighting the need for dose adjustment in patients with compromised renal function (Shaw et al., 2005).

  • Endothelial Cell Stiffness : Nebivolol decreases endothelial cell stiffness via the estrogen receptor beta. This effect might contribute to improved endothelial function with Nebivolol treatment (Hillebrand et al., 2009).

  • Venodilator Effects : It has nitric oxide mediated venodilator effects in humans, which contributes to its antihypertensive effects (Bowman et al., 1994).

  • Anti-Inflammatory Effects : Nebivolol exerts anti-inflammatory effects in acute inflammation models in rats, reducing paw edema and inflammatory markers (Buca et al., 2018).

  • Endothelium-Dependent Relaxations : Chronic selective β1-blockade with nebivolol may prevent endothelial dysfunction in salt-induced hypertension, an effect not observed with atenolol (Cosentino et al., 2002).

  • Coronary Flow Reserve : Nebivolol improves coronary flow reserve in hypertensive patients, indicating its beneficial effects on coronary artery disease (Galderisi et al., 2004).

  • Myocardial Ischemia-Reperfusion Injury : Nebivolol protects the heart from myocardial ischemia-reperfusion injury through nitric oxide synthase and NO-dependent signaling (Aragon et al., 2011).

  • Left Ventricular Dysfunction Post-Myocardial Infarction : It exerts beneficial effects on endothelial function, early endothelial progenitor cells, myocardial neovascularization, and left ventricular dysfunction early after myocardial infarction (Sorrentino et al., 2011).

properties

IUPAC Name

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRIMZKXCWKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso Nebivolol

CAS RN

1391051-68-5
Record name N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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